![molecular formula C9H10N2O B3153169 N-(4-aminophenyl)acrylamide CAS No. 7530-31-6](/img/structure/B3153169.png)
N-(4-aminophenyl)acrylamide
Overview
Description
“N-(4-aminophenyl)acrylamide” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1,10H2,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Acrylamide, a related compound, is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products . It’s plausible that “this compound” may undergo similar reactions, but specific information is not available.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is stable under normal conditions, but it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .Scientific Research Applications
1. Industrial Applications
N-(4-aminophenyl)acrylamide is related to acrylamide, a synthetic monomer widely used in industrial applications. It is primarily used as a precursor in producing several polymers, such as polyacrylamide. Polyacrylamides find extensive use in water and wastewater treatment processes, pulp and paper processing, and mining and mineral processing. These polymers are critical in these industries due to their ability to facilitate numerous chemical processes (Taeymans et al., 2004).
2. Biomedical Research
This compound derivatives have shown promise in biomedical research. For example, the acrylamide derivative N-(4-nitrophenyl)acrylamide has been studied for its antiproliferative activity and interaction with nucleic acid bases. This suggests potential applications in developing treatments or studying the biochemistry of cancer cells (Tanış et al., 2019).
3. Polymer Research
Research in polymer science has explored the use of this compound derivatives. For instance, the synthesis of N-(4-aminodiphenylmethane) acrylamide (ADPMA) and its grafting onto natural rubber for use as an antioxidant demonstrates the versatility of acrylamide derivatives in enhancing the properties of various polymers (El‐Wakil, 2006).
4. Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Research on acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide indicates their potential in protecting metals like copper from corrosion, which is vital in various industrial applications (Abu-Rayyan et al., 2022).
Safety and Hazards
properties
IUPAC Name |
N-(4-aminophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVPACYPJUPHON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626200 | |
Record name | N-(4-Aminophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7530-31-6 | |
Record name | N-(4-Aminophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.